molecular formula C9H12N2O2S B12090506 2-Amino-4-methoxy-5-(methylsulfanyl)benzamide

2-Amino-4-methoxy-5-(methylsulfanyl)benzamide

Cat. No.: B12090506
M. Wt: 212.27 g/mol
InChI Key: YYYQQRLCEXNTDS-UHFFFAOYSA-N
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Description

2-Amino-4-methoxy-5-(methylsulfanyl)benzamide is an organic compound with the molecular formula C9H12N2O2S It is a benzamide derivative characterized by the presence of an amino group, a methoxy group, and a methylsulfanyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methoxy-5-(methylsulfanyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzoic acid and methylthiol.

    Formation of Intermediate: The 4-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with methylthiol in the presence of a base such as triethylamine to form 4-methoxy-5-(methylsulfanyl)benzoic acid.

    Amidation: The intermediate 4-methoxy-5-(methylsulfanyl)benzoic acid is then subjected to amidation with ammonia or an amine source to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methoxy-5-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Substituted benzamides

Scientific Research Applications

2-Amino-4-methoxy-5-(methylsulfanyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-4-methoxy-5-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s amino and methoxy groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methoxybenzoic acid: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.

    4-Methoxy-5-(methylsulfanyl)benzoic acid: Lacks the amino group, which may influence its ability to participate in certain chemical reactions and interactions.

    2-Amino-5-(methylsulfanyl)benzoic acid: Similar structure but lacks the methoxy group, potentially altering its properties.

Uniqueness

2-Amino-4-methoxy-5-(methylsulfanyl)benzamide is unique due to the presence of all three functional groups (amino, methoxy, and methylsulfanyl) on the benzene ring

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

2-amino-4-methoxy-5-methylsulfanylbenzamide

InChI

InChI=1S/C9H12N2O2S/c1-13-7-4-6(10)5(9(11)12)3-8(7)14-2/h3-4H,10H2,1-2H3,(H2,11,12)

InChI Key

YYYQQRLCEXNTDS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)N)SC

Origin of Product

United States

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